Fmoc-pentafluoro-L-phenylalanine

Vue d'ensemble

Description

Synthesis Analysis

Fmoc-pentafluoro-L-phenylalanine is used in Fmoc solid-phase peptide synthesis . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .Molecular Structure Analysis

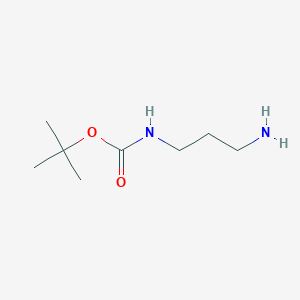

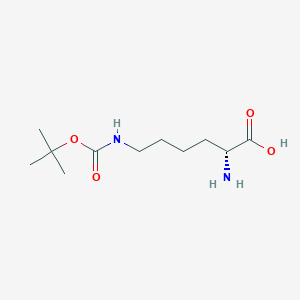

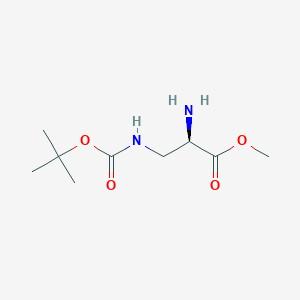

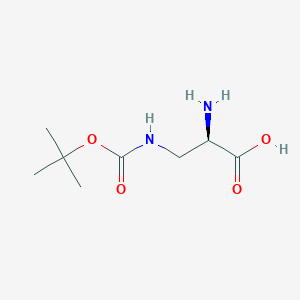

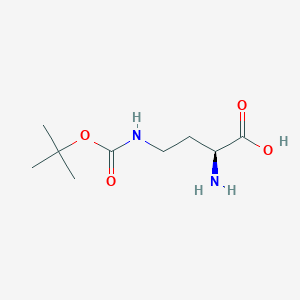

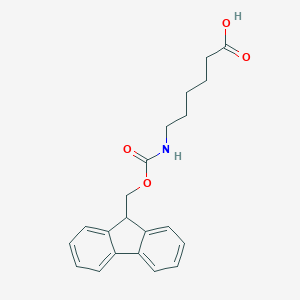

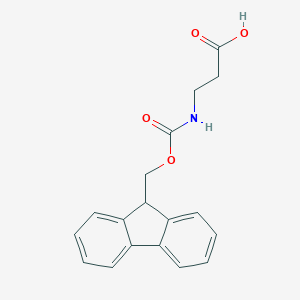

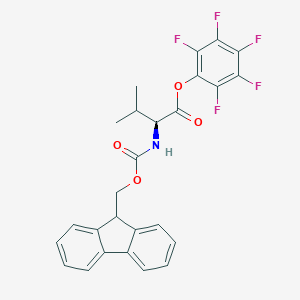

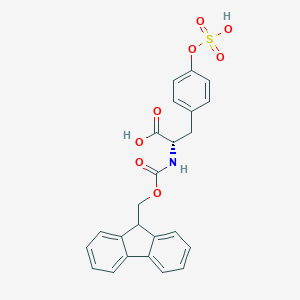

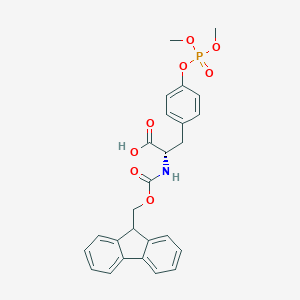

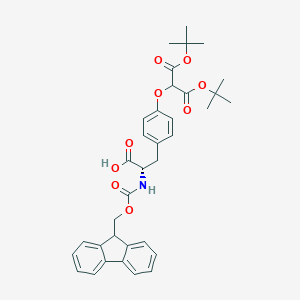

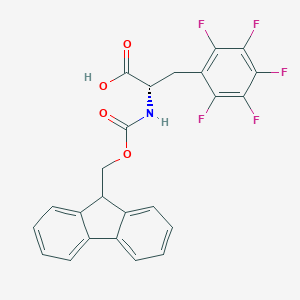

The molecular formula of Fmoc-pentafluoro-L-phenylalanine is C24H16F5NO4 . Its molecular weight is 477.4 g/mol . The InChI string is InChI=1S/C24H16F5NO4/c25-18-15 (19 (26)21 (28)22 (29)20 (18)27)9-17 (23 (31)32)30-24 (33)34-10-16-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)16/h1-8,16-17H,9-10H2, (H,30,33) (H,31,32)/t17-/m0/s1 .Chemical Reactions Analysis

Fmoc-pentafluoro-L-phenylalanine is suitable for Fmoc solid-phase peptide synthesis . The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized .Physical And Chemical Properties Analysis

Fmoc-pentafluoro-L-phenylalanine has a molecular weight of 477.38 . Its optical activity is [α]/D -20.5±1.0°, c = 1 in methanol .Applications De Recherche Scientifique

Nanotechnology in Biomedicine

Fmoc-pentafluoro-L-phenylalanine is utilized in the rapidly advancing field of peptide- and amino-acid-based nanotechnology. This compound is used as a building block for self-assembling materials that have shown potential for antibacterial and anti-inflammatory applications. The fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks represent a significant advancement in developing new biomedical materials .

Hydrogel Formation

This amino acid has the unique property of turning into a gel when introduced to water. Research has explored the behavior of Fmoc-pentafluoro-phenylalanine in aqueous environments, particularly its interactions with other substances, including bioactive molecules like vitamin B3. These interactions are due to the strong attractive forces between the reactive groups of the amino acid and the bioactive molecules, which could have implications for drug delivery systems and tissue engineering .

Synthetic Biology Research

High-quality Fmoc-pentafluoro-L-phenylalanine is provided by companies like CD Biosynsis to facilitate research and development in synthetic biology. This highlights the compound’s role in synthesizing biological systems or components that do not naturally exist .

Safety And Hazards

Fmoc-pentafluoro-L-phenylalanine is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The rapid advancement of peptide- and amino-acid-based nanotechnology offers new approaches for the development of biomedical materials . The utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes represents promising advancements in this field .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOGILOIJKBYKA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942735 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-pentafluoro-L-phenylalanine | |

CAS RN |

205526-32-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-pentafluoro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Fmoc-PFLPA in materials science research?

A1: Fmoc-PFLPA serves as a model compound in studies focusing on the characterization and analysis of organic materials, especially in thin films and layered structures. Its distinct chemical properties, different from compounds like Irganox 1010 and Irganox 1098, make it valuable for studying matrix effects in techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ].

Q2: Why are matrix effects important in analyzing Fmoc-PFLPA-containing materials?

A2: Matrix effects in ToF-SIMS can lead to inaccuracies when determining the composition of mixtures containing Fmoc-PFLPA [, , ]. These effects arise from the influence of neighboring molecules on the ionization and detection of secondary ions, making it challenging to directly correlate signal intensity with concentration. This is particularly relevant in depth profiling studies using argon cluster ions, where accurate quantification of Fmoc-PFLPA within a matrix is crucial [, ].

Q3: What strategies are used to address matrix effects in the analysis of Fmoc-PFLPA?

A3: Researchers employ various strategies to mitigate matrix effects. One approach involves using specific secondary ions less susceptible to these effects during depth profiling []. Another method utilizes correction algorithms, often based on measuring known standards or comparing positive and negative secondary ion data, to improve the accuracy of compositional analysis [, ]. Additionally, advanced data analysis techniques like autoencoders and artificial neural networks (ANN) are being explored to establish quantitative relationships between ion intensities and concentrations, effectively accounting for matrix effects [].

Q4: How is Fmoc-PFLPA used in developing reference materials for organic thin films?

A4: Fmoc-PFLPA, often in combination with Irganox 1010, is used to create well-defined layered structures on silicon substrates. These structures serve as reference materials for calibrating analytical techniques, particularly X-ray reflectometry, used to determine the thickness of organic nanolayers []. The precise control over layer composition and thickness in these reference materials allows for traceable measurements linked to the International System of Units (SI), enhancing the accuracy and reliability of thickness determination in organic thin films.

Q5: Beyond material science, are there other applications of Fmoc-PFLPA?

A5: While primarily known for its role in material analysis, Fmoc-PFLPA serves as a building block for creating self-assembling nanoassemblies [, ]. These nanoassemblies, driven by the Fmoc group's self-assembly properties, exhibit antibacterial capabilities and are being investigated for incorporation into composite materials, potentially enhancing their antibacterial properties without compromising mechanical integrity. This highlights the potential for Fmoc-PFLPA to contribute to the development of novel biomedical materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.